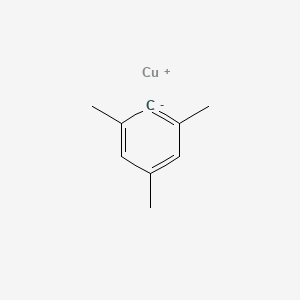

Mesitylcopper(I)

Übersicht

Beschreibung

Mesitylcopper(I) is a thermally stable and highly soluble organocopper compound . It is commonly used as a metalation reagent in organic synthesis . In mixed lithium cuprate reagents, mesitylcopper serves as a useful "holding group" . It is very sensitive to moisture and air, therefore reactions must be carried out under anhydrous conditions .

Synthesis Analysis

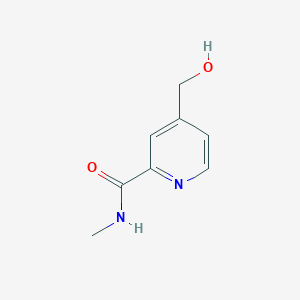

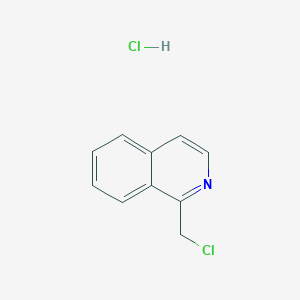

Mesitylcopper(I) is a versatile reagent for synthesizing complex compounds and reactions, including biorelevant copper(I) complexes and stoichiometric and catalytic bond-forming reactions . Copper-catalyzed multicomponent synthesis of heterocycles has developed as the most convenient and facile synthetic route towards complex heterocyclic motifs .

Molecular Structure Analysis

The molecular formula of Mesitylcopper(I) is C9H11Cu . Its molecular weight is 182.73 g/mol . The SMILES string representation of Mesitylcopper(I) is Cc1cc©c([Cu])c©c1 .

Chemical Reactions Analysis

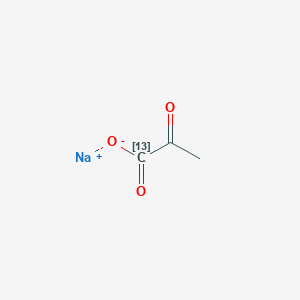

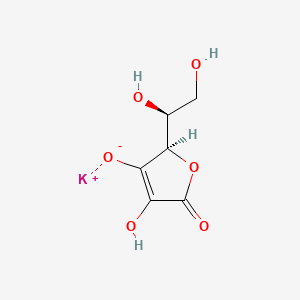

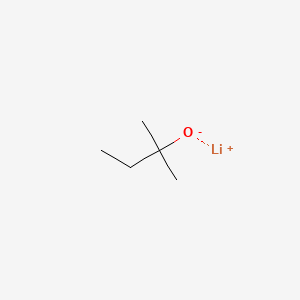

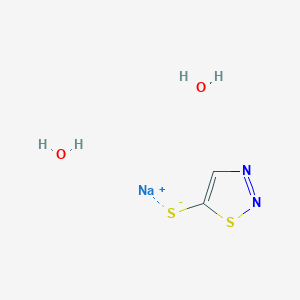

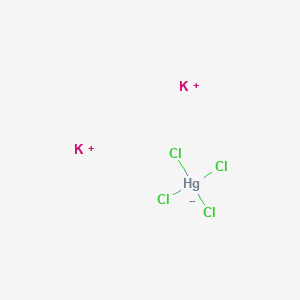

Mesitylcopper(I) is a copper(I) organometallic reagent for cross-coupling reactions . It is used in the synthesis of homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides .

Physical and Chemical Properties Analysis

Mesitylcopper(I) is a solid substance . It has a melting point of 184-191°C . It is sensitive to air, light, and moisture, and should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

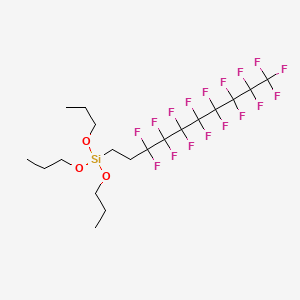

Synthese von Homo- und Hetero-Kupfer(I)-Komplexen

Mesitylcopper(I) ist ein wichtiger Bestandteil bei der Synthese von Homo- und Hetero-Kupfer(I)-Komplexen, einschließlich Cu(I)-Alkoxiden, Siloxiden, Phosphaten, Amiden und Phosphiden . Diese Komplexe haben aufgrund ihrer einzigartigen chemischen Eigenschaften wichtige Auswirkungen auf die Katalyse und die Materialwissenschaften.

Biomimetische Modellverbindungen

Die Verbindung wird verwendet, um biorelevante Kupfer(I)-Komplexe zu erzeugen, die als biomimetische Modellverbindungen dienen . Diese Modelle sind entscheidend für das Verständnis der Rolle von Kupfer in biologischen Systemen, beispielsweise in Enzymen, bei denen Kupfer ein wichtiger Bestandteil des aktiven Zentrums ist.

Synthese von Kupfer-Nanopartikeln

Mesitylcopper(I) erleichtert die Synthese von Kupfer-Nanopartikeln durch Stabilisierung primärer Amine . Kupfer-Nanopartikel haben eine breite Palette von Anwendungen, darunter als Katalysatoren in chemischen Reaktionen und als antimikrobielle Wirkstoffe.

Metallierungsreagenz in der organischen Synthese

Als Metallierungsreagenz wird Mesitylcopper(I) in der organischen Synthese eingesetzt. Es dient als „Haltegruppe“ in gemischten Lithiumcuprat-Reagenzien, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in organischen Molekülen unerlässlich sind .

Gassensorische Eigenschaften

Mesitylcopper(I) wurde bei der Herstellung von Nanoverbundwerkstoffen mit gassensorischen Eigenschaften verwendet, wie z. B. CuWO4@WO3 n-n-Heteroübergängen . Diese Materialien werden in Gassensoren eingesetzt, die Schadstoffe wie CO und NO2 erkennen können, was für die Umweltüberwachung entscheidend ist.

Selektives Mesityl-Gruppen-Transferreagenz

Es dient als selektives Mesityl-Gruppen-Transferreagenz in stöchiometrischen Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungsbildungsreaktionen . Diese Spezifität ist wertvoll bei der Synthese komplexer organischer Moleküle, bei denen eine präzise Platzierung von funktionellen Gruppen erforderlich ist.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Mesitylcopper(I) is an organocopper compound that is primarily used as a metalation reagent in organic synthesis . It serves as a useful “holding group” in mixed lithium cuprate reagents .

Mode of Action

Mesitylcopper(I) interacts with its targets by transferring the mesityl group in stoichiometric carbon-carbon (C−C) and carbon-heteroatom (C−heteroatom) bond-forming reactions . This selective group transfer is a key aspect of its mode of action.

Biochemical Pathways

Mesitylcopper(I) is involved in the synthesis of various copper(I) complexes, including alkoxides, siloxides, phosphates, amides, and phosphides . It also plays a role in the formation of biorelevant copper(I) complexes, which serve as biomimetic model compounds . Furthermore, it contributes to the production of copper nanoparticles from stabilizing primary amines .

Pharmacokinetics

It’s important to note that mesitylcopper(i) is thermally stable and highly soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Mesitylcopper(I)'s action largely depend on the specific reactions it is involved in. For instance, in the synthesis of copper(I) complexes, the result of its action is the formation of these complexes . In the production of copper nanoparticles, Mesitylcopper(I) contributes to the generation of these nanoparticles .

Action Environment

Mesitylcopper(I) is very sensitive to moisture and air, and therefore, reactions involving this compound must be carried out under anhydrous conditions . This highlights the importance of the reaction environment in influencing the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Mesitylcopper(I) plays a significant role in biochemical reactions. It is used to synthesize homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides . It also aids in the creation of biorelevant copper(I) complexes as biomimetic model compounds . Furthermore, Mesitylcopper(I) can be used to produce copper nanoparticles from stabilizing primary amines .

Cellular Effects

They are involved in various physiological and developmental processes . Copper ions are also essential for neurotransmission and myelination .

Molecular Mechanism

Mesitylcopper(I) exerts its effects at the molecular level through its role in the synthesis of various copper(I) complexes These complexes can interact with various biomolecules, leading to changes in their function

Temporal Effects in Laboratory Settings

It is known that Mesitylcopper(I) is a thermally stable compound , suggesting that it may have long-term stability in laboratory settings.

Metabolic Pathways

Copper ions are known to be involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 , and cAMP-degrading phosphodiesterase PDE3B .

Transport and Distribution

Copper ions are known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Copper ions are known to be localized in various subcellular compartments, including the cytoplasm and nucleus .

Eigenschaften

IUPAC Name |

copper(1+);1,3,5-trimethylbenzene-6-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIFJJCPKPPNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cu | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505309 | |

| Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75732-01-3 | |

| Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

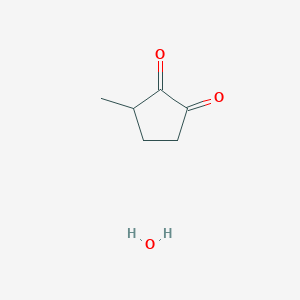

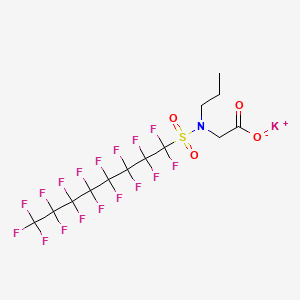

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B1603897.png)